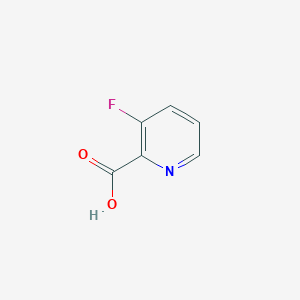

3-Fluoropyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRERRSXDWUCFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376450 | |

| Record name | 3-Fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152126-31-3 | |

| Record name | 3-Fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoropyridine-2-carboxylic Acid

Introduction

3-Fluoropyridine-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural motif, featuring a fluorine atom adjacent to a carboxylic acid on a pyridine ring, imparts valuable physicochemical properties to bioactive molecules.[1] The fluorine substitution can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets through favorable electrostatic interactions. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable compound, focusing on the underlying reaction mechanisms and practical considerations for researchers in the field.

The core challenge in synthesizing this compound lies in the precise and regioselective introduction of both the fluorine and carboxylic acid functionalities onto the pyridine scaffold. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom significantly influences the reactivity of the ring, necessitating carefully chosen synthetic methodologies. This guide will delve into the most prevalent and mechanistically insightful approaches, including directed ortho-metalation and strategies involving halogen dance rearrangements.

Key Synthetic Strategies and Mechanistic Insights

The synthesis of this compound predominantly relies on the functionalization of a pre-existing 3-fluoropyridine core. The regioselective introduction of the carboxylic acid group at the C2 position is the critical transformation.

Directed ortho-Metalation (DoM) of 3-Fluoropyridine

Directed ortho-metalation (DoM) stands out as a powerful and widely employed strategy for the C-H functionalization of aromatic and heteroaromatic compounds.[2][3] In the context of 3-fluoropyridine, the fluorine atom can act as a directed metalation group (DMG), guiding a strong base to deprotonate the adjacent C2 position.[4]

Mechanism of Directed ortho-Metalation

The mechanism of DoM involves the coordination of a lithium-based strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), to the Lewis basic fluorine atom. This coordination pre-assembles the base in proximity to the C2 proton, leading to its selective abstraction and the formation of a 2-lithiated intermediate.

The choice of base and reaction conditions is critical to the success of this reaction. Strong, non-nucleophilic bases are often preferred to avoid unwanted side reactions. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing the basicity and efficiency of the lithiation.[4]

Once the 2-lithiated 3-fluoropyridine intermediate is formed, it can be trapped with a suitable electrophile to introduce the carboxylic acid functionality. Carbon dioxide (CO2), in either gaseous form or as dry ice, is the most common electrophile for this purpose. The highly nucleophilic organolithium species readily attacks the electrophilic carbon of CO2, forming a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the desired this compound.

Experimental Protocol: Directed ortho-Metalation and Carboxylation of 3-Fluoropyridine

Materials:

-

3-Fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice (solid CO2)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF.

-

3-Fluoropyridine is added to the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

Crushed dry ice is added portion-wise to the reaction mixture. A slight exotherm may be observed. The mixture is allowed to slowly warm to room temperature overnight.

-

The reaction is quenched by the slow addition of 1 M HCl.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Synthesis via Halogen Dance Rearrangement

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base.[5] This phenomenon can be strategically employed for the synthesis of this compound, particularly when starting from a differently halogenated pyridine precursor.

Mechanism of the Halogen Dance

The halogen dance is driven by the relative thermodynamic stability of the organolithium intermediates formed during the reaction.[5][6] The process is typically initiated by deprotonation of the pyridine ring by a strong base, such as lithium diisopropylamide (LDA). This generates a lithiated species that can then undergo a series of halogen and lithium transfers.

For instance, starting with a 2-halo-3-fluoropyridine, deprotonation at the 4-position can occur. The resulting lithiated species can then induce a "halogen dance," leading to the thermodynamically more stable 2-lithiated-3-fluoropyridine intermediate, which can then be carboxylated. The precise outcome of a halogen dance reaction is highly dependent on the nature of the halogens, the base used, the solvent, and the reaction temperature.[5][7][8] Continuous-flow chemistry has emerged as a powerful tool to control the selectivity of these reactions by enabling precise control over reaction time and temperature.[6][8]

Visualization of Synthetic Pathways

To better illustrate the discussed synthetic mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Diagram 1: Directed ortho-Metalation of 3-Fluoropyridine

Caption: Mechanism of this compound synthesis via Directed ortho-Metalation.

Diagram 2: Conceptual Workflow for Halogen Dance Synthesis

Caption: Conceptual workflow for the synthesis utilizing a Halogen Dance rearrangement.

Data Summary

The following table summarizes typical reaction parameters for the directed ortho-metalation approach. Yields can vary based on the scale of the reaction and the purity of the reagents.

| Parameter | Value |

| Starting Material | 3-Fluoropyridine |

| Base | n-Butyllithium |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Electrophile | Carbon Dioxide (dry ice) |

| Typical Yield | 60-80% |

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry. The directed ortho-metalation of 3-fluoropyridine represents the most direct and efficient route, leveraging the fluorine atom as a directing group for regioselective lithiation and subsequent carboxylation. While the halogen dance rearrangement offers an alternative and mechanistically intriguing pathway, its practical application for this specific target is often more complex. A thorough understanding of these synthetic mechanisms and the practical aspects of their execution is essential for researchers and scientists in the field of drug development, enabling the creation of novel and effective therapeutic agents.

References

- 1. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 6. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Strategic Importance of a Fluorinated Pyridine Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoropyridine-2-carboxylic Acid

This compound (CAS 152126-31-3) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyridine ring functionalized with both a carboxylic acid and a fluorine atom, provides a unique combination of electronic and steric properties. The pyridine core is a common motif in pharmaceuticals, while the carboxylic acid group offers a handle for amide bond formation and can act as a key interaction point with biological targets.

The strategic placement of a fluorine atom at the 3-position is particularly noteworthy. Fluorine, being the most electronegative element, can profoundly modulate a molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and conformational preference.[3][4][5] These modulations are often exploited in drug design to enhance pharmacokinetic profiles, improve target affinity, and block sites of metabolic degradation.[3][5][6] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details the experimental protocols for their determination, and discusses the implications for its application in research and development.

Core Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use. These values are critical for predicting the compound's behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄FNO₂ | [1][2][7] |

| Molecular Weight | 141.10 g/mol | [1][2][7] |

| Appearance | Light yellow to brown crystalline powder | [1][2] |

| Melting Point | 154 °C | [1][2] |

| Boiling Point | 265.2 °C (at 760 mmHg) | [1][2] |

| Density | 1.419 g/cm³ | [1][2] |

| pKa (Predicted) | 2.71 ± 0.10 | [1][2] |

| LogP (Predicted) | 0.91890 | [1] |

| Flash Point | 114.2 °C | [1][2] |

Detailed Analysis of Key Properties

Acidity and Ionization State (pKa)

The predicted pKa of 2.71 is characteristic of a carboxylic acid group whose acidity is enhanced by the electron-withdrawing effects of both the pyridine ring and the adjacent fluorine atom.[1][2]

-

Causality and Significance: The pKa value is paramount as it dictates the ionization state of the molecule at a given pH.[8] According to the Henderson-Hasselbalch equation, at physiological pH (~7.4), which is more than four units above the pKa, the carboxylic acid group will be almost completely deprotonated to its carboxylate form. This anionic state has profound implications:

-

Solubility: The charged carboxylate form generally exhibits significantly higher aqueous solubility than the neutral acid form.

-

Biological Interactions: The negatively charged group can form strong ionic bonds or hydrogen bonds with positively charged residues (e.g., arginine, lysine) in protein binding pockets, often acting as a critical pharmacophore.

-

Membrane Permeability: The high polarity of the anionic form typically reduces passive diffusion across lipid membranes, which must be considered in drug design.

-

Thermal Stability (Melting Point)

The sharp and relatively high melting point of 154 °C suggests that this compound exists as a stable, well-ordered crystalline solid at room temperature.[1][2]

-

Causality and Significance: A defined crystalline state is crucial for pharmaceutical development, influencing properties such as purity, stability, and dissolution rate.[9] The thermal stability indicated by the melting point is essential for assessing storage conditions and compatibility with manufacturing processes like milling or formulation. Differential Scanning Calorimetry (DSC) is the gold-standard technique for precisely characterizing such thermal transitions.[10][11]

Lipophilicity (LogP)

The predicted octanol-water partition coefficient (LogP) of approximately 0.91 suggests the compound has moderate lipophilicity.[1]

-

Causality and Significance: LogP is a key indicator of a drug's ability to permeate biological membranes and its distribution between aqueous and lipid environments in the body.[6] A LogP value around 1 often represents a balance between aqueous solubility and lipid permeability, a desirable trait for many drug candidates. The fluorine atom can increase lipophilicity, which in this case helps to offset the high polarity of the carboxylic acid group, contributing to a balanced profile.[6][12]

Experimental Determination Protocols

To ensure scientific rigor, the determination of these properties must follow validated experimental protocols. The following sections detail the methodologies for measuring pKa, solubility, and melting point.

Protocol 1: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[13][14][15]

Methodology Rationale: This method relies on monitoring the pH of a solution as a titrant of known concentration is added. The point of half-equivalence, where the concentrations of the acidic and conjugate base forms are equal, corresponds to the pKa. The inflection point of the resulting titration curve provides a precise determination of this value.[8][14]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a potentiometer and a combined pH electrode using standard aqueous buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0).[13]

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a co-solvent system for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[8][13]

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer. Add a supporting electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[13]

-

Initial pH Adjustment: Acidify the solution to a pH approximately 2 units below the expected pKa (e.g., to pH ~1.8-2.0) using a standardized solution of 0.1 M HCl.[8]

-

Titration: Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]

-

Data Collection: Continue the titration until the pH is approximately 2 units above the final expected equivalence point (e.g., pH 12-12.5).[8][13]

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[14]

-

Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[13]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium thermodynamic solubility due to its reliability.[16][17]

Methodology Rationale: This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the compound and allowing sufficient time for equilibration, the measured concentration of the resulting clear supernatant represents the maximum solubility under the specified conditions.[18]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial. The excess solid should be clearly visible.[16]

-

Equilibration: Place the vials in a temperature-controlled shaker or agitator (e.g., 25 °C or 37 °C). Agitate for a predetermined time sufficient to reach equilibrium (typically 24-48 hours).[19]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is a critical step and can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[20]

-

Quantification: Carefully remove an aliquot of the clear supernatant.

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Validation: Prepare at least three replicate samples to ensure the precision of the measurement.

Caption: Workflow for equilibrium solubility by the shake-flask method.

Protocol 3: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides precise melting point (Tm) and enthalpy of fusion (ΔH) data.[10][21]

Methodology Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] Melting is an endothermic process that appears as a distinct peak on the DSC thermogram. The onset or peak of this peak is taken as the melting point.[11]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a small amount of the crystalline this compound (typically 1-5 mg) into a DSC sample pan (e.g., aluminum).

-

Encapsulation: Hermetically seal the pan to ensure no mass is lost during heating.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's furnace.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point (e.g., from 25 °C to 200 °C). The sample chamber is typically purged with an inert gas like nitrogen.[9]

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Caption: Workflow for melting point determination using DSC.

Spectroscopic Profile

Structural confirmation of this compound relies on standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom. The carboxylic acid proton typically appears as a broad singlet far downfield (10-12 ppm).[22]

-

¹³C NMR: The carbon spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm region.[22] The carbon bonded to the fluorine will show a large C-F coupling constant.

-

FTIR: The infrared spectrum will exhibit a very broad O-H stretching band for the hydrogen-bonded carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1750 cm⁻¹.[22] The C-F stretch typically appears in the 1150-1250 cm⁻¹ region.[23]

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of 141.10 g/mol .[7] Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[22]

Safety and Handling

According to safety data sheets, this compound is an irritant.[24]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[24][25]

-

Precautions: Handling should be performed in a well-ventilated area, such as a fume hood.[24] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[25][26] Avoid generating dust.[24][26]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[24][26]

Conclusion

This compound is a valuable chemical entity whose utility is defined by its key physicochemical properties. Its low pKa ensures it exists predominantly as an anion in physiological conditions, influencing its solubility and biological interactions. Its moderate lipophilicity and stable crystalline nature further contribute to a profile that is attractive for drug discovery and as a versatile synthetic intermediate. A thorough understanding and precise experimental determination of these properties, using the robust protocols outlined in this guide, are essential for its effective and predictable application in scientific research.

References

- 1. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]

- 2. Cas 152126-31-3,this compound | lookchem [lookchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. scbt.com [scbt.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 10. torontech.com [torontech.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. chemicalbook.com [chemicalbook.com]

- 25. fishersci.com [fishersci.com]

- 26. acrospharma.co.kr [acrospharma.co.kr]

3-Fluoropyridine-2-carboxylic acid spectroscopic data (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 3-Fluoropyridine-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound (CAS 152126-31-3), a key building block in modern medicinal chemistry and materials science.[1][2] As a fluorinated pyridine derivative, its unique electronic properties necessitate precise structural confirmation and purity assessment, for which spectroscopic methods are indispensable. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a definitive reference for researchers, scientists, and drug development professionals. The methodologies, data interpretation, and underlying scientific principles are detailed to ensure both technical accuracy and practical utility in a laboratory setting.

Introduction: The Significance of Spectroscopic Characterization

This compound is a heterocyclic compound whose structural rigidity and the specific placement of electron-withdrawing fluorine and carboxylic acid groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The fluorine atom, in particular, can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity in target molecules.

Given these high-stakes applications, unambiguous characterization is paramount. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule, confirming its identity, structure, and purity. This guide will explore the three primary spectroscopic techniques used for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise arrangement of atoms and their connectivity within the molecule's carbon-hydrogen framework, and to directly observe the fluorine nucleus.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): To determine the exact molecular weight and to study the molecule's fragmentation patterns, which provides further structural confirmation.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The fluorine at position 3 and the carboxylic acid at position 2 create a distinct electronic environment that governs the spectroscopic output.

| Property | Value | Source |

| CAS Number | 152126-31-3 | [3][4] |

| Molecular Formula | C₆H₄FNO₂ | [1][2][3][4] |

| Molecular Weight | 141.10 g/mol | [1][4] |

| Appearance | Light yellow to brown crystalline powder | [2] |

| Melting Point | 154 °C | [1][2] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C2", pos="1.2,0.5!", fontcolor="#202124"]; C3 [label="C3", pos="1.2,-0.5!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1!", fontcolor="#202124"]; C5 [label="C5", pos="-1.2,-0.5!", fontcolor="#202124"]; C6 [label="C6", pos="-1.2,0.5!", fontcolor="#202124"];

// Substituent nodes C_COOH [label="C", pos="2.4,1!", fontcolor="#202124"]; O1_COOH [label="O", pos="3.4,0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O2_COOH [label="OH", pos="2.4,2!", fontcolor="#202124"]; F3 [label="F", pos="2.2,-1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"]; H4 [label="H", pos="0,-2!", fontcolor="#5F6368"]; H5 [label="H", pos="-2.2,-1!", fontcolor="#5F6368"]; H6 [label="H", pos="-2.2,1!", fontcolor="#5F6368"];

// Ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C2 -- C_COOH; C_COOH -- O1_COOH [label="="]; C_COOH -- O2_COOH; C3 -- F3; C4 -- H4; C5 -- H5; C6 -- H6; }

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, we examine ¹H, ¹³C, and ¹⁹F nuclei to build a complete structural picture.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms. We expect four distinct signals: three for the aromatic protons on the pyridine ring and one for the acidic proton of the carboxylic acid. The electron-withdrawing nature of the nitrogen, fluorine, and carbonyl group will shift the ring protons downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 - 14.0 | Broad Singlet | - | H (COOH) |

| ~8.4 - 8.6 | Doublet of Doublets (dd) | J(H6-H5) ≈ 5 Hz, J(H6-F) ≈ 2 Hz | H-6 |

| ~7.8 - 8.0 | Triplet of Doublets (td) | J(H4-H5) ≈ 8 Hz, J(H4-F) ≈ 10 Hz | H-4 |

| ~7.5 - 7.7 | Doublet of Doublets (dd) | J(H5-H4) ≈ 8 Hz, J(H5-H6) ≈ 5 Hz | H-5 |

Expertise & Causality:

-

The carboxylic acid proton is highly deshielded and appears as a broad singlet due to rapid chemical exchange and hydrogen bonding. Its integration corresponds to one proton.

-

H-6 is adjacent to the electronegative nitrogen, placing it furthest downfield among the ring protons. It exhibits coupling to H-5 (ortho) and a smaller coupling to the fluorine atom (meta).

-

H-4 experiences strong coupling to the adjacent fluorine (ortho) and to H-5 (ortho), resulting in a characteristic triplet of doublets.

-

H-5 is coupled to both H-4 and H-6.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached atoms (F, O, N).

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~165 - 170 | Low | C=O (Carboxylic Acid) | | ~155 - 160 | ¹J(C-F) ≈ 240-260 Hz | C-3 | | ~148 - 152 | ²J(C-F) ≈ 15-20 Hz | C-2 | | ~140 - 145 | ³J(C-F) ≈ 3-5 Hz | C-6 | | ~125 - 130 | ²J(C-F) ≈ 20-25 Hz | C-4 | | ~120 - 125 | ³J(C-F) ≈ 5-10 Hz | C-5 |

Expertise & Causality:

-

The carbonyl carbon (C=O) appears in the typical downfield region for carboxylic acids.[5][6]

-

C-3 , being directly bonded to fluorine, shows the largest chemical shift in the aromatic region and a very large one-bond coupling constant (¹J(C-F)). This is a definitive diagnostic peak.

-

C-2 and C-4 , both two bonds away from the fluorine, exhibit significant two-bond coupling (²J(C-F)).

-

C-6 and C-5 show smaller three-bond couplings, which may not always be resolved.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. For this molecule, a single fluorine environment is expected.

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -130 | Triplet of Doublets (td) |

Expertise & Causality:

-

The chemical shift is reported relative to a standard like CFCl₃.[7][8] The observed range is typical for a fluorine atom attached to an aromatic ring.

-

The signal will be split by the adjacent protons: a large coupling to the ortho proton (H-4) and a smaller coupling to the meta proton (H-6), resulting in a triplet of doublets. This confirms the substitution pattern.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and to observe the exchangeable carboxylic acid proton.

-

Instrument Setup: The experiment is typically run on a 400 MHz or 500 MHz spectrometer.

-

Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at room temperature.

-

Processing: The resulting Free Induction Decay (FID) is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced internally to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber.

Interpretation of Key Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| ~1720 - 1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600, ~1470 | Medium to Strong | C=C & C=N Stretch | Pyridine Ring |

| ~1250 - 1150 | Strong | C-F Stretch | Aryl-Fluoride |

| ~1300 - 1200 | Medium | C-O Stretch | Carboxylic Acid |

| ~900 | Medium | O-H Bend (out-of-plane) | Carboxylic Acid |

Expertise & Causality:

-

The most prominent feature is the extremely broad O-H stretching band from the carboxylic acid, which spans from ~3300 to 2500 cm⁻¹.[9][10] This broadness is a direct result of intermolecular hydrogen bonding in the solid state.

-

The sharp, intense peak around 1700 cm⁻¹ is the unmistakable signature of the carbonyl (C=O) group .[10][11] Its position indicates a conjugated carboxylic acid.

-

The presence of a strong absorption in the 1250-1150 cm⁻¹ region is characteristic of the C-F bond stretch , confirming the fluorination of the pyridine ring.[12]

-

Absorptions just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds .[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

This technique is ideal for analyzing solid samples directly without extensive preparation.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for absorptions from atmospheric CO₂ and H₂O.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: A pressure arm is engaged to ensure firm contact between the sample and the crystal. The IR spectrum is then recorded. The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments under energetic conditions. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Interpretation of the Mass Spectrum (ESI)

-

Molecular Ion: In positive ion mode ESI (+), the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 142.1. In negative ion mode ESI (-), the deprotonated molecule, [M-H]⁻, would be observed at m/z 140.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Fragmentation Analysis: Collision-Induced Dissociation (CID) of the molecular ion can induce fragmentation. Key expected losses from the [M+H]⁺ ion include:

-

Loss of H₂O (18 Da): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z 124.1.

-

Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation pathway for carboxylic acids, resulting in a fragment at m/z 98.1 (protonated 3-fluoropyridine).[13][14]

-

Loss of HCOOH (46 Da): Loss of the entire carboxylic acid group as formic acid, leading to a fragment at m/z 96.1.

-

| m/z (Positive Mode) | Proposed Ion Structure |

| 142.1 | [C₆H₄FNO₂ + H]⁺ (Protonated Molecule) |

| 124.1 | [M+H - H₂O]⁺ |

| 98.1 | [M+H - CO₂]⁺ |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=10, color="#EA4335"];Parent [label="[M+H]⁺\nm/z = 142.1"]; Frag1 [label="[M+H - H₂O]⁺\nm/z = 124.1"]; Frag2 [label="[M+H - CO₂]⁺\nm/z = 98.1"];

Parent -> Frag1 [label="- H₂O"]; Parent -> Frag2 [label="- CO₂"]; }

Caption: Proposed major fragmentation pathways in positive ion ESI-MS/MS.

Experimental Protocol: LC-MS with ESI

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography (Optional but recommended): Inject the sample into a Liquid Chromatography (LC) system with a C18 column to ensure purity before introduction to the mass spectrometer.

-

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.

-

Mass Analysis: The solvent evaporates, and the resulting ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provides a multi-faceted and self-validating characterization of this compound. The ¹H, ¹³C, and ¹⁹F NMR spectra confirm the atomic connectivity and substitution pattern. The IR spectrum rapidly verifies the presence of the key carboxylic acid, pyridine, and aryl-fluoride functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive dataset serves as an authoritative reference for researchers, ensuring the quality and identity of this critical chemical building block in their scientific endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]

- 3. This compound | CAS 152126-31-3 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. colorado.edu [colorado.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. revroum.lew.ro [revroum.lew.ro]

crystal structure analysis of 3-Fluoropyridine-2-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Fluoropyridine-2-carboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of high-value molecules for the pharmaceutical and materials science sectors. Its utility is fundamentally linked to its three-dimensional structure and the intermolecular forces that govern its assembly in the solid state. An exhaustive understanding of its crystal structure is therefore not merely an academic exercise but a prerequisite for controlling its physicochemical properties, such as solubility, stability, and bioavailability in active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the methodologies and analytical logic employed in the complete crystal structure elucidation of this compound, from synthesis and single-crystal growth to advanced diffraction analysis and the interpretation of supramolecular architecture.

Introduction: The Strategic Importance of Solid-State Characterization

The introduction of a fluorine atom onto a pyridine ring profoundly alters its electronic properties, pKa, and metabolic stability, making fluorinated pyridines highly sought-after motifs in drug design.[1] this compound, in particular, serves as a key intermediate for various therapeutic agents and functional materials. The solid-state structure of this molecule dictates how it interacts with its environment. Crystal engineering—the rational design of crystalline solids—relies on a deep understanding of the non-covalent interactions that direct molecular packing.[2] For researchers and drug development professionals, analyzing the crystal structure provides critical insights into:

-

Polymorphism: The existence of different crystal forms of the same compound, which can have drastically different properties.[3]

-

Solubility and Dissolution Rate: Crystal packing energy directly influences the energy required to break the lattice, impacting how readily the compound dissolves.

-

Chemical Stability: The arrangement of molecules in a crystal can affect their susceptibility to degradation.

-

Intellectual Property: Novel polymorphic forms can be patentable, providing a significant competitive advantage.

This guide will walk through the essential steps and rationale for a complete structural analysis, providing a framework for the investigation of this and similar molecules.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a fully characterized crystal structure involves a logical sequence of experimental and analytical procedures. Each step is designed to yield specific, high-quality data that informs the next.

Synthesis and Crystallization Protocol

The prerequisite for any crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods for preparing the target compound.[4]

-

Starting Material: Commercially available lithium 3-fluoropicolinate is used as the precursor.

-

Dissolution & Recrystallization: Dissolve the lithium 3-fluoropicolinate (e.g., 10 mmol) in a minimal amount of a hot ethanol-water (9:1 v/v) mixture. Allow the solution to cool slowly to recrystallize the salt, which helps in removing impurities.

-

Acidification: Filter the recrystallized salt and redissolve it in the ethanol-water mixture. Acidify the solution dropwise with concentrated hydrochloric acid (HCl) until the pH is acidic, causing the free carboxylic acid to precipitate.

-

Isolation: The white to light yellow precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Purity Confirmation: The purity of the bulk material should be confirmed by techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and melting point analysis.[4]

Protocol 2: Single Crystal Growth

The growth of a single crystal is often the most challenging step. The goal is to create a highly ordered, defect-free crystal of sufficient size (~0.1-0.3 mm). Slow evaporation is a reliable method.

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. A mixture of ethanol and water, or ethyl acetate and hexane, are common starting points.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature.

-

Evaporation: Loosely cover the vial (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.

Core Technique: X-ray Diffraction

X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[5][6] Both single-crystal and powder diffraction techniques are employed for a comprehensive analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the precise three-dimensional coordinates of every atom in the unit cell, yielding detailed information on bond lengths, angles, and intermolecular interactions.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As it is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic model is refined against the experimental data using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction intensities.[7]

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline (powder) sample and serves as a fingerprint for a specific crystalline phase.[5] It is invaluable for routine identification, purity assessment, and polymorphism screening.

Methodology:

-

Sample Preparation: A small amount of the finely ground crystalline powder is packed into a sample holder.

-

Data Collection: The sample is scanned over a range of angles (2θ) while being irradiated with X-rays.

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the substance's crystal lattice. The peak positions are defined by Bragg's Law and are unique to that specific crystalline form.

Structural Analysis: Decoding the Crystal Packing

While the precise crystal structure of this compound is not publicly deposited in the Cambridge Structural Database (CSD) as of this writing, we can predict its key structural features based on the known behavior of its functional groups and related molecules.[4][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO₂ | [9] |

| Molecular Weight | 141.10 g/mol | [10][9] |

| Melting Point | 154 °C | [10] |

| Appearance | Light yellow to brown crystalline powder | |

| pKa (Predicted) | 2.71 ± 0.10 |

Molecular Conformation

The molecule consists of a planar pyridine ring with a carboxylic acid group at the 2-position and a fluorine atom at the 3-position. A key conformational feature is the torsion angle between the plane of the pyridine ring and the carboxylic acid group. Steric hindrance between the carboxylic acid and the fluorine atom may cause the carboxyl group to twist slightly out of the ring plane. This is a common feature in ortho-substituted pyridine carboxylic acids.[7]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by a network of strong and weak intermolecular interactions that satisfy the hydrogen bonding capabilities of the molecule.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The pyridine ring nitrogen is also a strong hydrogen bond acceptor. This combination allows for the formation of robust supramolecular synthons. A highly probable motif is the formation of chains via O-H···N hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of an adjacent molecule. This is a well-established pattern in related structures like 2-chloropyridine-3-carboxylic acid and 2-bromopyridine-3-carboxylic acid.[7]

-

π-π Stacking: The electron-deficient pyridine rings are expected to arrange in face-to-face or offset π-stacking configurations, contributing significantly to the lattice energy.[4]

-

Weak Interactions: Weaker C-H···O and C-H···F interactions will likely provide additional stabilization to the three-dimensional network, fine-tuning the overall crystal packing.[2][11]

Table 2: Representative Crystallographic Data Table (Hypothetical)

Upon successful SC-XRD analysis, the data would be presented in a standardized format as shown below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂(all data) | < 0.15 |

Conclusion for the Field

The comprehensive is a critical step in harnessing its full potential in drug development and material science. By employing a systematic workflow encompassing synthesis, high-quality crystal growth, and rigorous X-ray diffraction analysis, researchers can obtain a detailed atomic-level understanding of its solid-state form. This knowledge is paramount for controlling its physical properties, ensuring batch-to-batch consistency, identifying and characterizing polymorphs, and securing intellectual property. The principles and protocols outlined in this guide provide a robust framework for the structural elucidation of this and other vital molecular building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 3. Conformational polymorphism of the molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. moodle2.units.it [moodle2.units.it]

- 6. mdpi.com [mdpi.com]

- 7. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. scbt.com [scbt.com]

- 10. Cas 152126-31-3,this compound | lookchem [lookchem.com]

- 11. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-Fluoropyridine-2-carboxylic Acid: A Technical Guide for Researchers

Introduction

3-Fluoropyridine-2-carboxylic acid is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique electronic properties, stemming from the interplay between the electron-withdrawing carboxylic acid and fluorine substituents on the pyridine ring, make it a valuable synthon for accessing novel chemical entities. However, a comprehensive understanding of its solubility profile in various organic solvents—a critical parameter for reaction optimization, purification, and formulation—remains a sparsely documented area. This guide provides an in-depth analysis of the solubility characteristics of this compound, drawing upon inferred data from synthetic procedures and comparative analysis with structurally related compounds.

Physicochemical Properties: The Foundation of Solubility

A molecule's solubility is governed by its intrinsic physicochemical properties. For this compound (CAS 152126-31-3), the following parameters are key to understanding its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO₂ | [1] |

| Molecular Weight | 141.10 g/mol | [1] |

| Melting Point | 154 °C | [1] |

| pKa | 2.71 ± 0.10 (Predicted) | [1] |

| LogP | 0.91890 (Predicted) | [1] |

| Appearance | Light yellow to brown crystalline powder | [1] |

The molecule possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the pyridine nitrogen, the carbonyl oxygen, and the fluorine atom). Its acidic nature (pKa ~2.71) and moderate polarity suggest a nuanced solubility profile, with favorable interactions in polar solvents, particularly those capable of hydrogen bonding.

Inferred Solubility Profile in Common Organic Solvents

| Solvent Class | Solvent | Inferred Solubility | Rationale & Citation |

| Polar Protic | Methanol | Soluble | Used as a solvent for reactions involving derivatives of the target compound.[2] |

| Ethanol | Soluble | A 9:1 ethanol/water mixture is used for recrystallization, indicating good solubility in hot ethanol.[3] | |

| Isopropanol | Moderately Soluble | Used in the synthesis of the isopropyl ester of the target compound.[2] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | By analogy to nicotinic acid, which shows high solubility in DMSO.[4] |

| Acetone | Moderately Soluble | By analogy to nicotinic acid, which is soluble in acetone.[4] | |

| Acetonitrile | Sparingly Soluble | Used in the synthesis of related fluoropyridine compounds.[5] Nicotinic acid exhibits lower solubility in acetonitrile compared to other polar solvents.[4] | |

| Tetrahydrofuran (THF) | Sparingly Soluble | Used as a reaction medium for Grignard reactions involving similar fluoropyridines.[6] | |

| Ethyl Acetate | Sparingly Soluble | Frequently used with a nonpolar co-solvent (petroleum ether) for recrystallization of related compounds, suggesting it is a moderately good solvent, while petroleum ether acts as an anti-solvent.[5] | |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | Used as a solvent for the conversion of the carboxylic acid to the acid chloride with thionyl chloride, often at elevated temperatures.[3] |

| Halogenated | Dichloromethane (DCM) | Soluble | Used for extraction of related compounds, indicating good solubility.[5] |

| 1,2-Dichloroethane | Soluble | Used as a solvent in the synthesis of a derivative.[2] | |

| Nonpolar Aliphatic | Hexane / Petroleum Ether | Insoluble | Used as an anti-solvent for the recrystallization of related compounds, indicating poor solubility.[5] |

Expert Interpretation: The data suggests that this compound is most soluble in polar solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols) or have a high polarity (e.g., DMSO, DCM). Its solubility is expected to be lower in less polar solvents like ethyl acetate and toluene, and very low in nonpolar aliphatic hydrocarbons.

Experimental Workflow for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a robust and widely accepted technique.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the test solvent. The excess solid ensures that saturation is reached.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that the system reaches equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved solid using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Factors Influencing Solubility: A Deeper Dive

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is paramount. The presence of both a carboxylic acid group and a pyridine ring makes this compound a polar molecule.

Caption: Solute-Solvent Interaction Logic.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid group and the pyridine nitrogen, resulting in high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Dichloromethane): These solvents can accept hydrogen bonds and have large dipole moments, allowing for effective solvation.

-

Nonpolar Solvents (e.g., Hexane): The lack of favorable interactions with the polar functional groups of the molecule leads to poor solubility.

The Impact of Water

For many carboxylic acids, the presence of a small amount of water in an organic solvent can significantly increase solubility.[7][8] This "water-enhanced solubility" is due to the formation of hydrogen-bonded bridges between the carboxylic acid and the organic solvent molecules, facilitated by water. This is a critical consideration for reactions conducted in non-anhydrous solvents or for extractions from aqueous phases.

Practical Applications and Recommendations

-

Reaction Solvent Selection: For homogeneous reactions, polar aprotic solvents like Dichloromethane or polar protic solvents like Methanol and Ethanol are excellent starting points.

-

Purification by Recrystallization: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. The use of an ethanol/water mixture for recrystallization is a documented example.[3] Alternatively, a polar solvent like ethyl acetate paired with a nonpolar anti-solvent like hexane or petroleum ether could be effective.

-

Extraction: Dichloromethane and ethyl acetate are suitable choices for extracting this compound from aqueous solutions, depending on the pH.

Conclusion

While quantitative solubility data for this compound remains to be systematically documented, a robust qualitative understanding can be derived from its chemical structure and the solvents employed in its synthesis and purification. This guide provides a framework for researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation development. The experimental protocol outlined herein offers a clear path for generating precise quantitative data, which would be a valuable contribution to the broader scientific community.

References

- 1. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]

- 2. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

An In-Depth Technical Guide to 3-Fluoropyridine-2-carboxylic Acid: Discovery, Synthesis, and Applications

Abstract

3-Fluoropyridine-2-carboxylic acid, a seemingly unassuming heterocyclic compound, has emerged as a cornerstone in the edifice of modern medicinal and agrochemical research. The strategic placement of a fluorine atom and a carboxylic acid group on the pyridine scaffold imbues this molecule with unique electronic properties and versatile reactivity, making it a highly sought-after building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, delving into its historical synthetic evolution, from classical methodologies to contemporary regioselective strategies. We will explore the underlying chemical principles that govern its synthesis, provide detailed experimental insights, and illuminate its critical role in the development of innovative chemical entities.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into organic molecules is a powerful strategy in drug discovery.[1] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]

The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals. When the advantageous properties of fluorine are combined with this privileged scaffold, the resulting fluorinated pyridines become exceptionally valuable synthetic intermediates. This compound (also known as 3-fluoropicolinic acid) is a prime example of such a synergistic combination, offering a synthetically versatile handle for the construction of elaborate molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 152126-31-3 | [2] |

| Molecular Formula | C₆H₄FNO₂ | [2] |

| Molecular Weight | 141.10 g/mol | [2] |

| Melting Point | 154 °C | [2] |

| Boiling Point | 265.2 °C at 760 mmHg | [2] |

| pKa | 2.71 ± 0.10 (Predicted) | [2] |

| Appearance | Light yellow to brown crystalline powder | [2] |

A Historical Perspective on Synthesis: From Classical Reactions to Modern Precision

The synthetic history of this compound is not one of a single, celebrated discovery but rather an evolution of chemical ingenuity. Early approaches likely relied on established, albeit often harsh and low-yielding, named reactions, while modern syntheses leverage a deeper understanding of organometallic chemistry to achieve remarkable efficiency and regioselectivity.

Plausible Historical Synthetic Routes

While a definitive first synthesis is not readily apparent in the literature, two classical methods present logical, early pathways to this compound.

The Balz-Schiemann reaction, a cornerstone of aromatic fluorination, offers a direct, albeit challenging, route. This method involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

-

Causality Behind Experimental Choices: The choice of the Balz-Schiemann reaction is predicated on the availability of the corresponding aminopyridine precursor. The use of fluoroboric acid (HBF₄) or its salts provides both the diazotizing medium and the fluoride source. The thermal decomposition step, while often requiring high temperatures, is the key C-F bond-forming step. A significant challenge with this method is the potential for decarboxylation of the starting material or product under the harsh, acidic, and thermal conditions.

Experimental Protocol: A Representative Balz-Schiemann Approach

-

Diazotization: 3-Aminopyridine-2-carboxylic acid is dissolved in an aqueous solution of fluoroboric acid at low temperature (typically 0-5 °C). A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

-

Isolation: The resulting diazonium salt, often a solid precipitate, is isolated by filtration and washed with cold ether and dried under vacuum.

-

Thermolysis: The dry diazonium salt is heated, often in an inert solvent or neat, to induce decomposition, releasing nitrogen gas and boron trifluoride, and forming this compound.

-

Purification: The crude product is then purified by recrystallization or chromatography.

Another logical early approach involves the synthesis of a stable, fluorinated precursor, 3-fluoro-2-methylpyridine (3-fluoro-2-picoline), followed by oxidation of the methyl group to a carboxylic acid.

-

Causality Behind Experimental Choices: This two-step approach circumvents the potential instability of the aminopyridine carboxylic acid in the Balz-Schiemann reaction. The synthesis of 3-fluoro-2-picoline can be achieved through various methods, including the Balz-Schiemann reaction on 3-amino-2-methylpyridine. The subsequent oxidation of the methyl group is a well-established transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic media are typically employed. The choice of oxidant and reaction conditions is critical to avoid degradation of the pyridine ring.

Experimental Protocol: Oxidation of 3-Fluoro-2-methylpyridine

-

Reaction Setup: 3-Fluoro-2-methylpyridine is suspended in water or an aqueous solution of sulfuric acid.

-

Oxidation: A strong oxidizing agent, such as potassium permanganate, is added portion-wise while monitoring the reaction temperature. The reaction is typically heated to drive it to completion.

-

Workup: Upon completion, the excess oxidant is quenched (e.g., with sodium bisulfite). The reaction mixture is filtered to remove manganese dioxide.

-

Isolation: The filtrate is acidified to precipitate the this compound, which is then collected by filtration and purified by recrystallization.

The Modern Era: Directed ortho-Metalation (DoM)

The advent of directed ortho-metalation (DoM) revolutionized the synthesis of substituted aromatics, and this compound is a prime beneficiary of this technology. This powerful technique, pioneered and extensively developed by the likes of Victor Snieckus and Manfred Schlosser, allows for the highly regioselective deprotonation of an aromatic ring at the position adjacent to a directing metalation group (DMG).

In the case of 3-fluoropyridine, the fluorine atom itself, while only a moderate DMG, in conjunction with the inductive effect of the pyridine nitrogen, directs lithiation primarily to the 2-position. This approach offers a highly efficient and versatile route starting from the readily available 3-fluoropyridine.

-

Causality Behind Experimental Choices: The choice of a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is crucial. These bases are strong enough to deprotonate the pyridine ring but are less prone to nucleophilic addition to the pyridine ring compared to alkyllithiums like n-butyllithium. The reaction is conducted at very low temperatures (-78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions. The subsequent quenching with an electrophile, in this case, carbon dioxide (from dry ice or CO₂ gas), introduces the carboxylic acid functionality.

Experimental Protocol: Directed ortho-Metalation of 3-Fluoropyridine

-

Base Preparation (in situ): A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen). An equimolar amount of n-butyllithium is added dropwise to generate LDA.

-

Lithiation: A solution of 3-fluoropyridine in anhydrous THF is added slowly to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a period to ensure complete deprotonation.

-

Carboxylation: The reaction mixture is then quenched by pouring it over an excess of crushed dry ice or by bubbling carbon dioxide gas through the solution.

-

Workup and Isolation: The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water, washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material, and the aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the this compound. The product is then collected by filtration and dried.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic strategies discussed.

Caption: Plausible historical synthetic routes to this compound.

Caption: Modern synthesis via Directed ortho-Metalation (DoM).

Applications in Drug Discovery and Agrochemicals

This compound is not an end in itself but a valuable intermediate for the synthesis of a wide range of biologically active molecules. The carboxylic acid group serves as a versatile handle for amide bond formation, a common linkage in pharmaceutical compounds.

Examples of its application include:

-

Pharmaceuticals: It is a key building block in the synthesis of various drug candidates targeting a range of therapeutic areas, including central nervous system disorders, inflammation, and oncology. The fluorine atom can enhance blood-brain barrier penetration or improve metabolic stability, while the pyridine nitrogen and carboxylic acid can engage in crucial hydrogen bonding interactions with protein targets.

-

Agrochemicals: In the agrochemical industry, this compound is used to create novel herbicides, insecticides, and fungicides with improved potency, selectivity, and environmental profiles.

Conclusion and Future Outlook

The journey of this compound from a molecule accessible through challenging classical methods to one readily synthesized with high precision via modern organometallic techniques mirrors the broader evolution of synthetic organic chemistry. Its continued importance as a building block in the life sciences is assured. Future research will likely focus on developing even more sustainable and efficient synthetic routes, potentially through catalytic C-H activation methods, further expanding the accessibility and application of this versatile compound. The principles of regioselectivity and the strategic use of directing groups, so elegantly demonstrated in its synthesis, will continue to guide the design of complex molecules for years to come.

References

The Fluorine Probe: An In-depth Technical Guide to ¹⁹F NMR Spectroscopy of 3-Fluoropyridine-2-carboxylic Acid

This guide provides a comprehensive technical exploration of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as applied to 3-fluoropyridine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who are leveraging fluorinated molecules in their work. We will delve into the fundamental principles of ¹⁹F NMR, the specific spectral characteristics of this compound, and practical experimental considerations to ensure the acquisition of high-quality, reproducible data.

Introduction: The Power of the Fluorine Nucleus in Modern Research

The fluorine-19 (¹⁹F) nucleus is a powerful tool in NMR spectroscopy, offering several distinct advantages, particularly in the realm of drug discovery and development.[1][2][3][4] Unlike the ubiquitous proton (¹H), the ¹⁹F nucleus is 100% naturally abundant and possesses a spin of ½, leading to sharp, well-resolved signals.[3][5][6][7] Furthermore, the near-complete absence of fluorine in biological systems eliminates background signals, providing a clean spectral window for analysis.[1]

One of the most significant attributes of ¹⁹F NMR is its remarkable sensitivity to the local electronic environment.[2][5][6] The chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning several hundred parts per million (ppm).[2][3][5][8] This expansive range minimizes signal overlap and makes the ¹⁹F nucleus an exquisite reporter on subtle changes in its surroundings, such as those induced by ligand binding, conformational changes, or alterations in the chemical environment.[9][10]

This compound is a valuable building block in medicinal chemistry. The presence of the fluorine atom provides a unique spectroscopic handle to probe molecular interactions and transformations. This guide will equip you with the foundational knowledge and practical insights to effectively utilize ¹⁹F NMR for the characterization of this and similar fluorinated compounds.

Understanding the ¹⁹F NMR Spectrum of this compound

The ¹⁹F NMR spectrum of this compound is defined by two key parameters: the chemical shift (δ) and the spin-spin coupling constants (J). A thorough understanding of these parameters is crucial for accurate spectral interpretation.

Chemical Shift (δ)

The ¹⁹F chemical shift is highly sensitive to the electron density around the fluorine nucleus. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).[11] In this compound, the fluorine atom is attached to an electron-deficient pyridine ring, which also contains an electron-withdrawing carboxylic acid group. This electronic environment will dictate its characteristic chemical shift.

Table 1: Estimated ¹⁹F Chemical Shift Range for this compound and Related Compounds

| Compound | Estimated Chemical Shift (δ) vs. CFCl₃ (ppm) | Key Influencing Factors |

| 3-Fluoropyridine | -120 to -140 | Position of fluorine on the pyridine ring. |

| This compound | -110 to -130 | Electron-withdrawing effect of the carboxylic acid group at the ortho position. |

| 2-Fluoropyridine | ~ -70 | Direct attachment to the nitrogen-containing ring. |

Note: These are estimated ranges and the actual chemical shift will be dependent on solvent, concentration, and pH.

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling arises from the interaction of the ¹⁹F nucleus with other magnetically active nuclei in the molecule, primarily protons (¹H). These interactions are transmitted through the chemical bonds and result in the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity and spatial relationship between the coupled nuclei.[14][15]

For this compound, the ¹⁹F nucleus will primarily couple with the protons on the pyridine ring. The magnitude of the J-coupling will depend on the number of bonds separating the fluorine and the proton.

-

³J(F-H) (three-bond coupling): Coupling to the proton at the 4-position.

-

⁴J(F-H) (four-bond coupling): Coupling to the protons at the 5- and 6-positions.

The through-space coupling between the fluorine and the carboxylic acid proton may also be observable under certain conditions. The expected coupling patterns are crucial for confirming the structure of the molecule.

Experimental Design and Methodologies

Acquiring a high-quality ¹⁹F NMR spectrum requires careful consideration of the experimental parameters. The following section provides a step-by-step protocol for the ¹⁹F NMR analysis of this compound.

Sample Preparation

-